molecular formula C15H22N2 B2856223 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole CAS No. 1430845-68-3

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole

Cat. No.: B2856223
CAS No.: 1430845-68-3
M. Wt: 230.355
InChI Key: GFIMJSVZNMGNBT-SPNCFVGKSA-N
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Description

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantane moiety into various chemical structures often enhances their physical and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane, which is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Formation of Adamantan-1-ylmethyl Intermediate: The functionalized adamantane is then reacted with a suitable reagent to form the adamantan-1-ylmethyl intermediate.

    Pyrazole Ring Formation: The intermediate is subsequently reacted with a pyrazole precursor under specific conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the adamantane moiety are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its stability and reactivity.

    Biology: It is studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to modulation of biological activities. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole can be compared with other adamantane derivatives, such as:

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent.

The uniqueness of this compound lies in its specific structural features and the combination of the adamantane and pyrazole moieties, which confer distinct physical, chemical, and biological properties.

Properties

IUPAC Name

1-(1-adamantylmethyl)-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIMJSVZNMGNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of EXAMPLE 3A (869 mg) in tetrahydrofuran (10 mL) was chilled to −45° C. n-Butyllithium (2.3 M solution in hexanes, 2.10 mL) was added dropwise over 5 minutes. The reaction was stirred for 1.5 hours, during which time the temperature increased to −20° C. Iodomethane (0.305 mL) was added dropwise over 3 minutes. The reaction was stirred for 30 minutes between −20 and −15° C. Water (25 mL) was added and the mixture was extracted with ethyl acetate (3×25 mL). The extracts were dried (Na2SO4), filtered, and concentrated to provide the title compound.
Quantity
869 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.305 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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